molecular formula C22H18N4O2 B6107012 4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide

4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide

Cat. No. B6107012
M. Wt: 370.4 g/mol
InChI Key: YNGLJWLACMDBOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported to involve the reduction of Schiff bases . Sodium borohydride (NaBH4) is a powerful reducing agent that has been used for the reduction of different functional groups . It is selective and does not affect reducible substituents such as nitro and chloride during the reduction process .


Molecular Structure Analysis

The molecular structure of related compounds synthesized via the Schiff bases reduction route has been reported . The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the importance of secondary amines in the synthesis of many compounds, there may be potential for “4-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}benzamide” to serve as a starting material for the synthesis of a variety of other compounds .

properties

IUPAC Name

4-[4-(4-methoxyanilino)phthalazin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-28-17-12-10-16(11-13-17)24-22-19-5-3-2-4-18(19)20(25-26-22)14-6-8-15(9-7-14)21(23)27/h2-13H,1H3,(H2,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGLJWLACMDBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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